molecular formula C11H7Cl2NO3 B13695917 Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate

Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13695917
M. Wt: 272.08 g/mol
InChI Key: NBCCDVHTSFBIAL-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group and a dichlorophenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is known as the 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from a suitable precursor, such as a nitro compound, using a base like potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6. The reaction is carried out at elevated temperatures, typically around 80°C, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of metal-free synthetic routes is also gaining popularity due to environmental and economic considerations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted isoxazole derivatives .

Scientific Research Applications

Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 3,4-positions of the phenyl ring can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCCDVHTSFBIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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